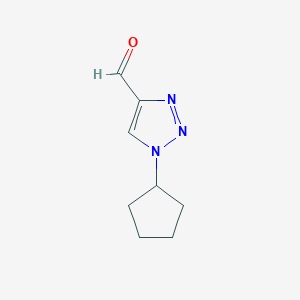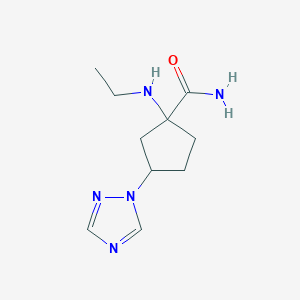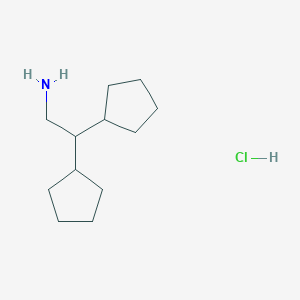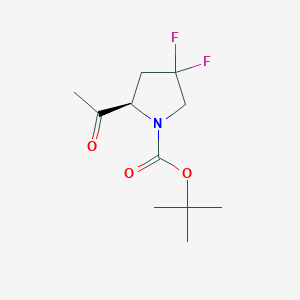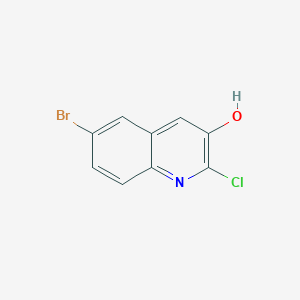
6-Bromo-2-chloroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloroquinolin-3-ol is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 6th and 2nd positions, respectively, and a hydroxyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloroquinolin-3-ol typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods may also employ green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove halogens or modify the quinoline ring.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromoquinolin-3-ol
- 2-Chloroquinolin-3-ol
- 6-Chloro-2-bromoquinolin-3-ol
Uniqueness
6-Bromo-2-chloroquinolin-3-ol is unique due to the specific positioning of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5BrClNO |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
6-bromo-2-chloroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H |
InChI-Schlüssel |
XHJZWTIYBSIEKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
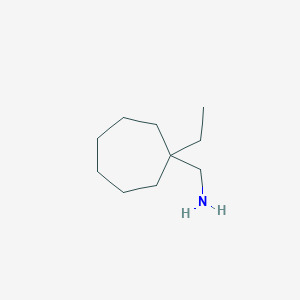
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)
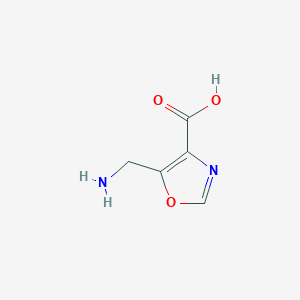
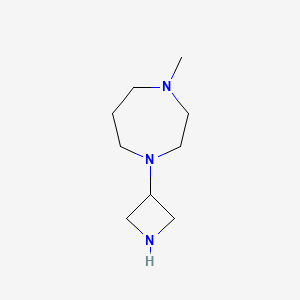

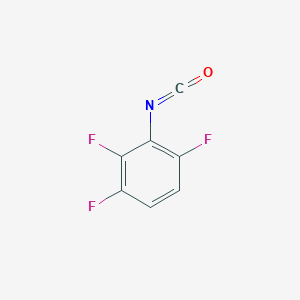
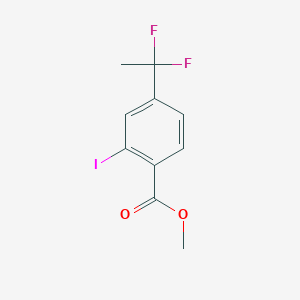
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
